![molecular formula C13H20ClNO B3023065 4-[(3-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 614731-24-7](/img/structure/B3023065.png)
4-[(3-Methylphenoxy)methyl]piperidine hydrochloride
Overview
Description
“4-[(3-Methylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The IUPAC name for this compound is 4-[(3-methylphenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC(OC2CCNCC2)=CC=C1.[H]Cl
. The InChI code is 1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H
.
Scientific Research Applications
Synthesis and Chemical Properties
Research on piperidine derivatives like 4-[(3-Methylphenoxy)methyl]piperidine hydrochloride often focuses on their synthesis and chemical characterization. For instance, the synthesis of new series of piperidone derivatives through Mannich reaction showcases the chemical versatility of piperidine structures, which can lead to compounds with potential biological activities (N. Rameshkumar et al., 2003). Similarly, the creation of hindered-phenol-containing amine moieties with piperidine structures for use as antioxidants in polypropylene copolymers highlights the utility of such compounds in materials science (Jigar Desai et al., 2004).
Biological Activities
Although the request specifies excluding drug-related information, it is noteworthy that the exploration of piperidine derivatives in scientific research often intersects with pharmacological applications, including the study of their biological activities. For example, studies on the antibacterial and antioxidant properties of synthesized piperidine derivatives emphasize the potential of these compounds in developing new therapeutic agents (Н. К. Гаспарян et al., 2011).
Environmental and Analytical Applications
Piperidine derivatives are also investigated for their environmental applications, such as in carbon capture technologies. The study of CO2 absorption characteristics of heterocyclic amines, including piperidine and its derivatives, provides insights into their potential in addressing climate change by improving CO2 capture processes (K. Robinson et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-[(3-methylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDZLFBYOBDPMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589436 | |
Record name | 4-[(3-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
614731-24-7 | |
Record name | 4-[(3-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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